2-chloro-N-[cyclopropyl(4-methylphenyl)methyl]acetamide is a chemical compound with the molecular formula and a molecular weight of 237.73 g/mol. It is classified as an acetamide derivative, which indicates its structure includes an acetamide functional group along with a chlorine atom and a cyclopropyl group attached to a 4-methylphenyl moiety. This compound is of interest in various scientific fields, particularly in medicinal chemistry and organic synthesis.
The synthesis of 2-chloro-N-[cyclopropyl(4-methylphenyl)methyl]acetamide typically involves several steps:
The molecular structure of 2-chloro-N-[cyclopropyl(4-methylphenyl)methyl]acetamide can be described as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 237.73 g/mol |
InChI | InChI=1S/C13H16ClNO/c1-9-2-4-10(5-3-9)13(11-6-7-11)15-12(16)8-14/h2-5,11,13H,6-8H2,1H3,(H,15,16) |
InChI Key | QUKJMGDPNLXOHI-UHFFFAOYSA-N |
2-chloro-N-[cyclopropyl(4-methylphenyl)methyl]acetamide can participate in various chemical reactions:
The mechanism of action of 2-chloro-N-[cyclopropyl(4-methylphenyl)methyl]acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The unique structural features allow it to bind effectively to these targets, potentially inhibiting their activity or altering their function. This mechanism is crucial for its application in biological studies, particularly in enzyme inhibition assays and protein interaction studies .
Property | Value |
---|---|
Melting Point | Not specified |
Boiling Point | Not specified |
Density | Not specified |
2-chloro-N-[cyclopropyl(4-methylphenyl)methyl]acetamide has several scientific applications:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2